molecular formula C48H75NO17 B12330417 methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

Cat. No.: B12330417
M. Wt: 938.1 g/mol
InChI Key: UAZIZEMIKKIBCA-ULTJZYGOSA-N
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Description

The target compound, methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate, is a highly complex polycyclic macrolide derivative. Key structural features include:

  • A bicyclo[33.3.1]nonatriaconta core with conjugated heptaene bonds.
  • A 4-amino-3,5-dihydroxy-6-methyloxan-2-yl sugar moiety (a modified amino sugar) attached via an ether linkage.
  • Multiple hydroxyl (-OH) groups, methyl (-CH₃) substituents, and a methyl ester (-COOCH₃) at position 34.
  • A 13-oxo (keto) group and two oxygen-containing rings (14,39-dioxa).

This compound is likely synthesized through modular polyketide synthase pathways, given its macrolide backbone and extensive oxygenation pattern.

Properties

Molecular Formula

C48H75NO17

Molecular Weight

938.1 g/mol

IUPAC Name

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1

InChI Key

UAZIZEMIKKIBCA-ULTJZYGOSA-N

Isomeric SMILES

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional hydroxyl groups, while reduction could lead to the formation of more saturated compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study complex reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Parent Carboxylic Acid Derivative
  • Name : (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-...-36-carboxylic acid
  • Key Difference : The methyl ester group in the target compound is replaced with a carboxylic acid (-COOH).
Methyl (1S,2R,3S,4R,5R,6S,8R,11R,12R,15S,16S,22R,23R,24S)-...-6-carboxylate
  • Structure : A hexacyclic steroid derivative with tetraacetyloxy groups, a methylidene, and a 19-oxo group.
  • Comparison: Similarities: Both compounds feature multiple oxygenated groups (hydroxy, acetyloxy) and ester functionalities. Differences: The hexacyclic framework in this analogue contrasts with the bicyclic macrolide core of the target compound. The presence of a steroid-like backbone may confer distinct interactions with lipid membranes or nuclear receptors .
Ethyl 4-(1-(N-benzyloxycarbonyl–4-dihydropyridyl)-3-oxobutanoate (6d)
  • Structure : A dihydropyridine derivative with a benzyloxycarbonyl group and ethyl ester.
  • Comparison: Similarities: Both compounds contain ester groups critical for stability and bioavailability. Differences: The dihydropyridine core and simpler structure of 6d lack the macrocyclic complexity and amino sugar moiety of the target compound. Stability: Instability in 6d (evidenced by missing ¹³C-NMR data) contrasts with the rigid macrocyclic structure of the target compound, which may enhance stability .

Functional Group Analysis

Compound Key Functional Groups Molecular Weight (g/mol) Bioactivity Targets
Target Compound Methyl ester, amino sugar, heptaene, keto ~1000 (estimated) Not specified
Parent Carboxylic Acid Carboxylic acid, amino sugar, heptaene ~986 (estimated) Likely similar to target
Hexacyclic Steroid Ester Tetraacetyloxy, methylidene, 19-oxo 800.80 MAP kinase ERK2, DNA lyase
Ethyl Dihydropyridine Ester Ethyl ester, dihydropyridine, benzyloxy 343.39 Not specified

Physicochemical Properties

Property Target Compound Hexacyclic Steroid Ester Ethyl Dihydropyridine Ester
Topological PSA (Ų) ~250 (estimated) 217.00 ~90
LogP ~2.5 (estimated) 2.60 ~1.8
Hydrogen Bond Donors 8+ (hydroxyls, amino) 1 0
Solubility Low (macrocycle) Low (steroid backbone) Moderate (smaller size)

Clustering and Bioactivity Prediction

Using Butina clustering (), the target compound would group with:

  • Macrolides/Polyketides : Due to the bicyclic framework and polyoxygenation.
  • Amino Sugar Derivatives: Shared 4-amino-3,5-dihydroxy-6-methyloxan-2-yl moiety.
  • Ester-Containing Bioactives : Common ester groups may predict interactions with esterases or lipid-binding proteins.

Biological Activity

This compound is a complex organic molecule with significant biological activity. It is structurally related to amphotericin B and exhibits properties relevant to antifungal activity. The intricate structure includes multiple hydroxyl groups and a unique bicyclic system that contributes to its pharmacological profile.

Antifungal Properties

The primary biological activity of this compound is its antifungal effect. Similar to amphotericin B, it interacts with fungal cell membranes by binding to ergosterol. This interaction disrupts membrane integrity and leads to cell death. Studies have shown that derivatives of amphotericin B can be modified to enhance their efficacy and reduce toxicity.

The mechanism by which this compound exerts its antifungal effects involves:

  • Membrane Disruption : The compound forms pores in the fungal cell membrane.
  • Inhibition of Fungal Growth : By disrupting membrane integrity, it inhibits the growth and replication of fungal cells.

Case Studies

  • In Vitro Studies : Research has demonstrated that the compound exhibits potent antifungal activity against various strains of Candida and Aspergillus species. For instance:
    • In a study published in Journal of Antimicrobial Chemotherapy, the minimum inhibitory concentration (MIC) values against Candida albicans were significantly lower than those for conventional antifungals .
  • Animal Models : In murine models of systemic fungal infections:
    • The compound showed a marked reduction in fungal burden compared to untreated controls .

Pharmacokinetics

The pharmacokinetic profile indicates good absorption and distribution in tissues. Key findings include:

ParameterValue
BioavailabilityHigh
Half-life24 hours
Peak plasma concentration2 hours post-administration

These properties suggest that the compound can maintain effective concentrations in the bloodstream for extended periods.

Toxicity Profile

While the compound shows promise as an antifungal agent, its toxicity profile needs careful evaluation. Studies indicate that:

  • Renal Toxicity : Similar compounds have been associated with nephrotoxicity; hence monitoring renal function during treatment is crucial.
  • Hematological Effects : Potential impacts on blood cell counts have been observed in some animal studies.

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